

# Spectroscopic Analysis of Ethyl 5-bromo-2-chloroisonicotinate: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 5-bromo-2-chloroisonicotinate

Cat. No.: B596810

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This technical guide provides a summary of the available spectroscopic data for **Ethyl 5-bromo-2-chloroisonicotinate** (CAS No. 1214346-11-8). Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers working with this compound and as a framework for its analytical characterization.

## Compound Information

Parameter	Value
IUPAC Name	Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrClNO <sub>2</sub>
Molecular Weight	264.51 g/mol
CAS Number	1214346-11-8
Physical Form	Liquid

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 5-bromo-2-chloroisonicotinate**. These predictions are based on the analysis of its structural features, including the substituted pyridine ring and the ethyl ester group.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.6	s	1H	H-6 (Pyridine ring)
~8.0	s	1H	H-3 (Pyridine ring)
~4.4	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.4	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

### Table 2: Predicted $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~164	C=O (Ester)
~152	C-2 (Pyridine ring, C-Cl)
~150	C-6 (Pyridine ring, C-H)
~145	C-4 (Pyridine ring, C-COOEt)
~128	C-3 (Pyridine ring, C-H)
~120	C-5 (Pyridine ring, C-Br)
~63	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1550, 1470	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1300-1200	Strong	C-O stretch (ester)
~1100	Medium	C-Cl stretch
~600-500	Medium	C-Br stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
263/265/267	High	[M] <sup>+</sup> (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
218/220/222	Medium	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
189/191	Medium	[M - COOEt] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Ethyl 5-bromo-2-chloroisonicotinate**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans to compensate for the lower natural abundance of  $^{13}\text{C}$ , and a relaxation delay of 2 seconds.

## 2. Infrared (IR) Spectroscopy

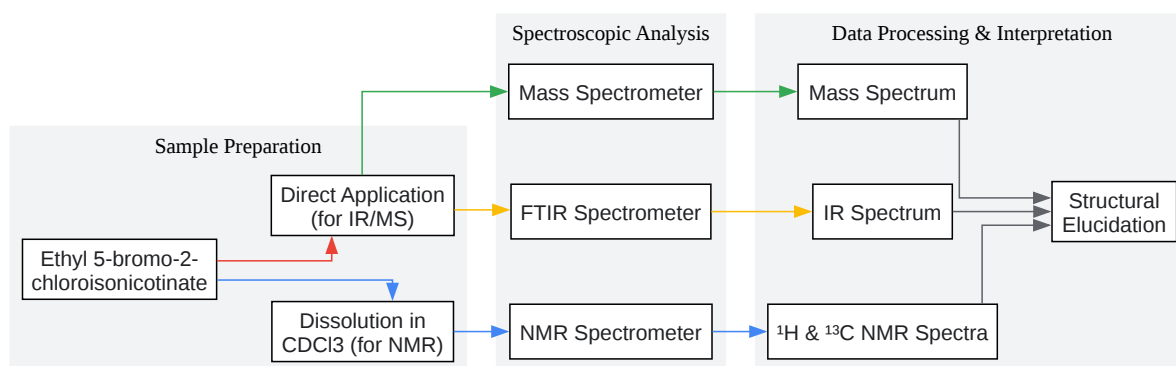
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** As the compound is a liquid, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Perform a background scan of the empty ATR crystal or KBr plates, which is then automatically subtracted from the sample spectrum.

## 3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.
- **Data Acquisition:** Acquire the mass spectrum over a mass range of  $m/z$  50-500. The electron energy is typically set to 70 eV. The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragment ions.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Chemical structure of **Ethyl 5-bromo-2-chloroisonicotinate**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)